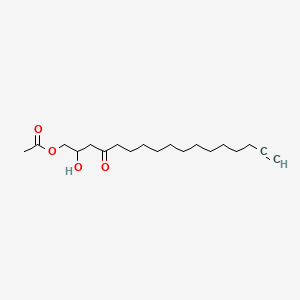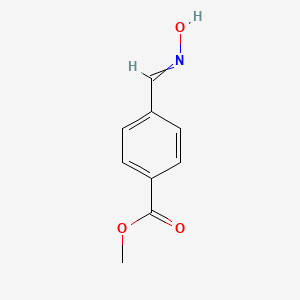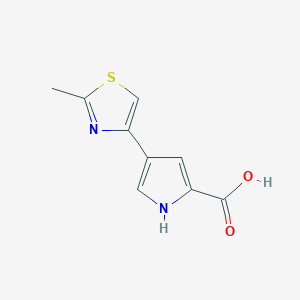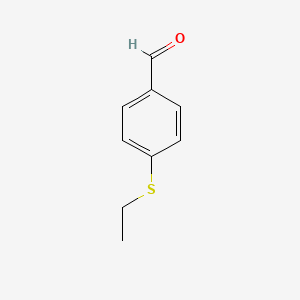
2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adamantane derivatives, such as 2-(1-adamantyl)-4-methylphenol , have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Synthesis Analysis
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, a simple and economical process for producing amantadine hydrochloride, an antiviral and anti-Parkinson drug, has been developed .
Molecular Structure Analysis
The molecular structure of adamantane derivatives can be complex and varies based on the specific substituents attached to the adamantane core . Quantum-chemical calculations can be used to investigate the electronic structure of adamantane derivatives .
Chemical Reactions Analysis
Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Physical And Chemical Properties Analysis
Adamantane derivatives are known for their unique physical and chemical properties, including their high thermal stability .
科学的研究の応用
Novel Alkaloid Isolation
A novel azepino-indole-type alkaloid named hyrtiazepine was isolated from the Red Sea marine sponge Hyrtios erectus, along with other metabolites. This highlights the potential of 2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde analogs in the discovery of new alkaloids with potential biological activities (Sauleau et al., 2006).
Gold-Catalyzed Cycloisomerizations
Research on gold(I)-catalyzed cycloisomerization demonstrated the preparation of 1H-indole-2-carbaldehydes, showcasing the utility of compounds similar to 2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde in organic synthesis and catalysis (Kothandaraman et al., 2011).
Antiparkinsonian Activity
Studies on adamantyl thiazolidinonyl/azetidinonyl indole derivatives, related to 2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde, showed potential antiparkinsonian activity. This suggests a possible application in medicinal chemistry and drug design (Kumar et al., 2010, 2011).
Nanocatalysis and Green Chemistry
Research on indole-3-carbaldehyde, a related compound, emphasized its role in green and sustainable nanocatalysis, specifically in Knoevenagel condensation reactions. This reflects the potential of 2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde in eco-friendly chemical processes (Madan, 2020).
Radical Reactions in Organic Synthesis
Studies on the reaction of adamantyl radicals with thiophencarbaldehydes, closely related to 2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde, opened insights into radical reactions and homolytic aromatic ipso-substitution in organic synthesis (Cogolli et al., 1980).
Catalyst Development in Organic Chemistry
Research on palladacycles derived from indole-3-carbaldehyde analogs, similar to 2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde, has led to the development of new catalysts for organic synthesis, demonstrating the compound's relevance in catalysis (Singh et al., 2017).
Novel Heterocyclic Compound Synthesis
The synthesis of novel heterocyclic compounds, such as triazolo(thiadiazepino)indoles, from 1H-indole-3-carbaldehydes illustrates the compound's utility in creating diverse chemical entities for potential applications in pharmaceuticals and materials science (Vikrishchuk et al., 2019).
Photochemical Applications in Organic Chemistry
Intramolecular photoaddition reactions of haloindole-3-carbaldehydes, related to 2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde, have been utilized to prepare fused indoles and pyrroles, highlighting its potential in photochemical synthesis (Lu et al., 2009).
Multicomponent Reactions for Compound Synthesis
Copper-catalyzed multicomponent formal [3+1+2] benzannulation reactions using indole-3-carbaldehydes have been developed for the synthesis of carbazoles and indoles, showing the versatility of 2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde analogs in complex organic reactions (Guo et al., 2020).
Organic Anode Catalyst Development
Indole derivatives, closely related to 2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde, have been developed as organic, metal-free catalysts for glucose electrooxidation, indicating potential applications in fuel cells and green energy (Hamad et al., 2021).
Antimicrobial and Anti-Inflammatory Activities
Research on adamantylcarbohydrazides and oxadiazolines, structurally similar to 2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde, has revealed their antimicrobial and anti-inflammatory properties, suggesting potential applications in drug discovery (El-Emam et al., 2012; Al-Abdullah et al., 2014).
Baeyer-Villiger Oxidation in Synthetic Chemistry
The Baeyer-Villiger rearrangement of 1H-indole-3-carbaldehydes, analogous to 2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde, has been used to synthesize various indolones, demonstrating its applicability in synthetic organic chemistry (Bourlot et al., 1994).
Anticancer Agent Synthesis
The synthesis of N-arylated indole-3-substituted-2-benzimidazoles from 1H-indole-3-carbaldehyde demonstrated the potential of 2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde in the development of new anticancer agents (Anwar et al., 2023).
Antioxidant Property Exploration
The synthesis and evaluation of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl acetamide derivatives from 1H-indole carbaldehyde oxime showcased considerable antioxidant activity, suggesting the chemical's potential in antioxidant agent development (Gopi & Dhanaraju, 2020).
Safety And Hazards
Safety data sheets for similar compounds, such as 2-(1-Adamantyl)-4-methylphenol , provide information on potential hazards, including skin and eye irritation, and respiratory irritation. It’s important to handle these chemicals with care, using personal protective equipment and working in a well-ventilated area .
将来の方向性
特性
IUPAC Name |
2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-12-2-3-18-16(4-12)17(11-22)19(21-18)20-8-13-5-14(9-20)7-15(6-13)10-20/h2-4,11,13-15,21H,5-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFWXCQJKSCTMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2C=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B1276703.png)
![4-amino-5-[(2,6-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276707.png)


![N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine](/img/structure/B1276718.png)
![1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine](/img/structure/B1276719.png)
